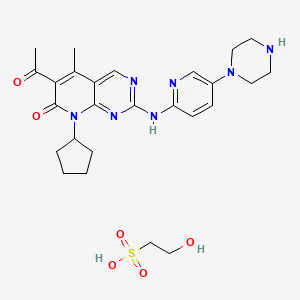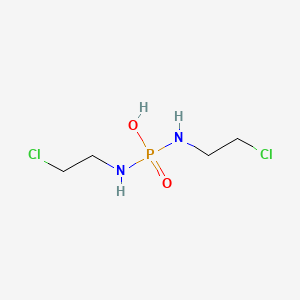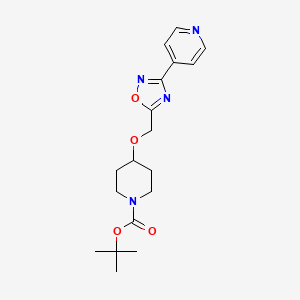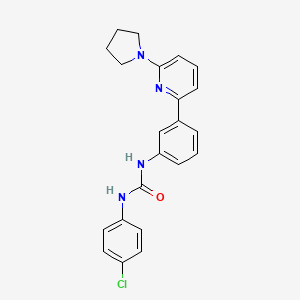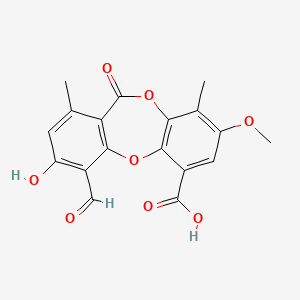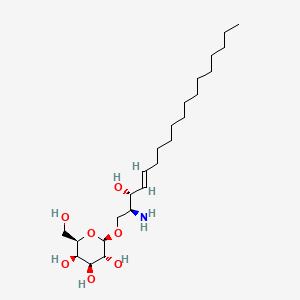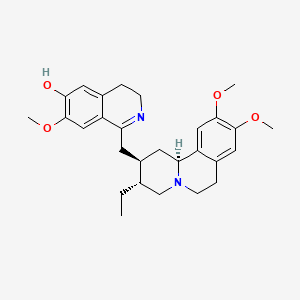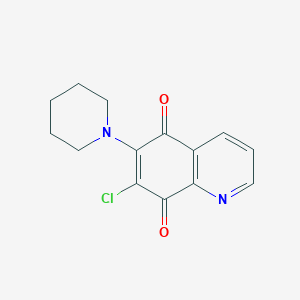
Panaxatriol
Descripción general
Descripción
Panaxatriol is a triterpene sapogenin originally found in species of Panax (ginseng) that exhibits anti-inflammatory, hepatoprotective, anti-arrhythmic, and antioxidative activities . It increases the expression of heme oxygenase 1 (HO-1) and activation of Nrf2 signaling in neurons in a PI3K/Akt-dependent manner .
Synthesis Analysis
Glycosylation of 3β,6α,12β-trihydroxy-20R,25-epoxydammarane (panaxatriol) and its 3-, 6-, and 3,6-di-O-acetyl derivatives was studied under Koenigs—Knorr conditions . Panaxatriol 3-, 6-, and 12-O-β-Dglucopyranosides were synthesized for the first time .
Molecular Structure Analysis
The molecular formula of Panaxatriol is C30H52O4 . Its average mass is 476.732 Da and its monoisotopic mass is 476.386566 Da .
Chemical Reactions Analysis
Glucosides of panaxatriol were first synthesized using Koenigs–Knorr reaction conditions . Condensation of panaxatriol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosylbromide in the presence of silver oxide and 4 Ǻ molecular sieves formed a mixture of glucosides .
Physical And Chemical Properties Analysis
Panaxatriol is a white crystalline powder, soluble in methanol, and insoluble in water . Its molecular formula is C30H52O4 .
Aplicaciones Científicas De Investigación
Immunomodulatory and Anti-Inflammatory Properties
Panaxatriol, as a component of Ginseng, has been found to have significant immunomodulatory and anti-inflammatory properties . Ginseng is a medicinal plant of the genus Panax and is extensively acknowledged and consumed in Eastern countries for its therapeutic properties . It is becoming increasingly popular in Western countries as a remedy for fatigue and asthenia .
Anti-Cancer Properties
Research has also indicated that Ginseng and its isolated compounds, including Panaxatriol, have potential anti-cancer effects . The review encompasses studies on both isolated compounds and various ginseng extracts obtained from the root, leaves, and berries .
Protection of Cerebral Microvascular Endothelial Cells
Panaxatriol has been found to protect cerebral microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced barrier dysfunction . This is particularly relevant in the context of stroke, where oxidative stress plays a critical role in blood-brain barrier disruption .
Antioxidant Activity
Panaxatriol, as a component of Panax notoginseng saponins (PNS), possesses efficient antioxidant activity . This antioxidant activity is believed to be a key factor in the protective effects of PNS on the blood-brain barrier .
Thrombin Inhibition
Panaxatriol has been characterized as a novel thrombin inhibitor . Thrombin is a protein involved in blood clotting, and its inhibition can be beneficial in conditions such as stroke and other cardiovascular diseases .
Mecanismo De Acción
Target of Action
Panaxatriol, a major bioactive component of Panax notoginseng, primarily targets Glycoprotein Ib-α (GP1BA) and heme oxygenase 1 (HO-1) . GP1BA plays a crucial role in platelet adhesion, while HO-1 is involved in the oxidative stress response.
Mode of Action
Panaxatriol interacts with its targets to exert its therapeutic effects. It regulates GP1BA, reducing von Willebrand factor (VWF)-mediated platelet adhesion to damaged vascular endothelium, thereby enhancing the probability of anti-platelet aggregation and anti-thrombosis under pathological conditions . Furthermore, Panaxatriol increases the expression of HO-1 and activates Nrf2 signaling in neurons in a PI3K/Akt-dependent manner .
Biochemical Pathways
Panaxatriol affects several biochemical pathways. It up-regulates the PI3K/AKT/mTOR cell proliferation pathway and the AMPK/SIRT1/FOXO3 cell survival pathway . These pathways are crucial for cell growth, survival, and protection against oxidative stress. Additionally, Panaxatriol influences the arachidonic acid metabolites and platelet receptors in serum .
Pharmacokinetics
The absorption of Panaxatriol is fast in the gastrointestinal tract. It is metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the blood . .
Result of Action
The molecular and cellular effects of Panaxatriol’s action include stimulation of PC12 cell growth at low doses, while at high doses, it inhibits cell growth . It also significantly attenuates 6-OHDA-induced cytotoxicity . Notably, low dose Panaxatriol could significantly prevent the 6-OHDA-induced dopaminergic neuron loss and improve the behavior movement deficiency in zebrafish .
Action Environment
Environmental factors can influence the content of ginsenosides, including Panaxatriol, in different parts of the ginseng plant . .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(3S,5R,6R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20+,21+,22-,23-,24-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJUYMMIBFBOJY-UXZRXANASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954454 | |
| Record name | (3beta,6alpha,12beta,20R)-20,25-Epoxydammarane-3,6,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32791-84-7 | |
| Record name | Panaxatriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32791-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panaxatriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032791847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,6alpha,12beta,20R)-20,25-Epoxydammarane-3,6,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32791-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANAXATRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5B25FDDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




